1-(2,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
CAS No. |
1016739-65-3 |
|---|---|
Molecular Formula |
C11H9F2NO3 |
Molecular Weight |
241.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction, where a suitable acetophenone (such as 2,5-difluoroacetophenone) is reacted with a suitable benzaldehyde derivative in the presence of a base like NaOH in ethanol . This reaction forms the desired product through the formation of a carbon-carbon double bond.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(2,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the fluorine atoms can be replaced by other substituents using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-(2,5-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
2,5-difluorophenylacetic acid: This compound has similar structural features but differs in its functional groups and reactivity.
3,5-difluorophenylacetic acid: Another similar compound with different substitution patterns on the aromatic ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
